molecular formula C16H14FNO7 B12336033 Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate CAS No. 866082-30-6

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate

Cat. No.: B12336033
CAS No.: 866082-30-6
M. Wt: 351.28 g/mol
InChI Key: LAPSDXIBDXYIKE-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoate ester group, two methoxy groups, a fluoro-substituted nitrophenoxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Esterification: Formation of the ester bond between the carboxylic acid and methanol.

    Methoxylation: Introduction of methoxy groups into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as amino or hydroxyl groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the fluorine atom.

    Hydrolysis: Breakdown of the ester bond to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while hydrolysis of the ester bond produces the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in certain chemical and biological applications.

Properties

CAS No.

866082-30-6

Molecular Formula

C16H14FNO7

Molecular Weight

351.28 g/mol

IUPAC Name

methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate

InChI

InChI=1S/C16H14FNO7/c1-22-12-7-9(16(19)24-3)8-13(23-2)15(12)25-11-6-4-5-10(17)14(11)18(20)21/h4-8H,1-3H3

InChI Key

LAPSDXIBDXYIKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

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